molecular formula C23H18N8 B8240650 3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile

3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile

Cat. No. B8240650
M. Wt: 406.4 g/mol
InChI Key: KEADGKSQIBFYEE-UHFFFAOYSA-N
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Description

EW-7195 is a selective and potent inhibitor of activin receptor-like kinase 5, also known as transforming growth factor beta receptor 1. It has an inhibitory concentration 50 value of 4.83 nanomolar. This compound has shown significant potential in inhibiting transforming growth factor beta 1-induced signaling pathways, epithelial-to-mesenchymal transition, and breast cancer metastasis to the lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EW-7195 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents, catalysts, and reagents to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of EW-7195 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

EW-7195 primarily undergoes inhibition reactions where it binds to and inhibits the activity of activin receptor-like kinase 5. This inhibition prevents the phosphorylation of Smad2 and its subsequent nuclear translocation, thereby blocking the downstream signaling pathways .

Common Reagents and Conditions

The reactions involving EW-7195 typically require specific reagents such as transforming growth factor beta 1, Smad2, and other cellular components. The conditions for these reactions include controlled temperature, pH, and the presence of cofactors necessary for the enzymatic activities .

Major Products Formed

The major product formed from the inhibition reaction of EW-7195 is the inactive form of activin receptor-like kinase 5, which is unable to phosphorylate Smad2. This leads to the suppression of epithelial-to-mesenchymal transition and metastasis in cancer cells .

Scientific Research Applications

Mechanism of Action

EW-7195 exerts its effects by selectively inhibiting activin receptor-like kinase 5. This inhibition prevents the phosphorylation of Smad2, a key step in the transforming growth factor beta signaling pathway. By blocking this pathway, EW-7195 effectively suppresses epithelial-to-mesenchymal transition and metastasis in cancer cells. The molecular targets involved include activin receptor-like kinase 5 and Smad2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EW-7195

EW-7195 stands out due to its high selectivity and potency in inhibiting activin receptor-like kinase 5. Its ability to efficiently block transforming growth factor beta 1-induced signaling pathways and prevent epithelial-to-mesenchymal transition makes it a valuable compound in cancer research and potential therapeutic applications .

properties

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEADGKSQIBFYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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